molecular formula C12H17NO2 B2801195 N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine CAS No. 106310-52-5

N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine

Cat. No.: B2801195
CAS No.: 106310-52-5
M. Wt: 207.273
InChI Key: RUFYXZYDGVTZFQ-UHFFFAOYSA-N
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Description

N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.273. The purity is usually 95%.
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Biological Activity

N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine, also known as 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine, is a compound that has garnered interest in pharmacological research due to its structural similarities to other psychoactive substances. This article explores its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and safety profile, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 205.27 g/mol
  • LogP : 3.6 (indicating moderate lipophilicity)

The presence of the methylenedioxy group is significant as it is commonly found in various psychoactive compounds, including MDMA, which suggests potential stimulant and empathogenic effects.

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Research indicates that it may act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This mechanism is similar to that of other compounds in its class:

  • Serotonin Reuptake Inhibition : Enhances serotonin levels in the synaptic cleft.
  • Norepinephrine and Dopamine Modulation : Potentially increases the availability of these neurotransmitters, contributing to stimulant effects.

Case Studies and Clinical Findings

A review of recent literature reveals several case studies highlighting the effects and safety profile of this compound:

  • Intoxication Case Series :
    • A study documented cases of intoxication involving the compound where symptoms included increased heart rate, euphoria, and anxiety. Analytical quantification was performed using liquid chromatography-mass spectrometry (LC-MS) to confirm the presence of the substance in biological samples .
  • Toxicological Assessments :
    • Toxicity profiles were evaluated through in vitro assays that measured cell viability in the presence of varying concentrations of the compound. Results indicated a dose-dependent cytotoxic effect on certain cell lines, necessitating further investigation into its safety .

Comparative Biological Activity

To better understand the biological activity of this compound, it is helpful to compare it with structurally related compounds:

Compound NameStructurePrimary ActionNotes
MDMAC11_{11}H15_{15}N1_{1}O2_{2}Serotonin releaseKnown empathogen; widely studied
4-MMCC11_{11}H15_{15}N1_{1}O1_{1}SNDRISimilar stimulant effects
N-EthylhexedroneC12_{12}H17_{17}N1_{1}O0_{0}StimulantEmerging psychoactive substance

Safety and Regulatory Status

The compound's safety profile remains under investigation. Reports suggest that while some users experience positive effects, others report adverse reactions such as anxiety and cardiovascular stress. As a result, regulatory agencies are monitoring its use closely due to potential public health implications associated with new psychoactive substances (NPS).

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)13-6-5-10-3-4-11-12(7-10)15-8-14-11/h3-4,7,9,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFYXZYDGVTZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.